N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine
Description
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine: is a complex organic compound with a unique structure that combines pyridine, oxolane, pyrrolidine, and pyrimidine moieties
Properties
IUPAC Name |
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-22(15-6-10-24-18(15)14-5-4-7-19-12-14)16-11-17(21-13-20-16)23-8-2-3-9-23/h4-5,7,11-13,15,18H,2-3,6,8-10H2,1H3/t15-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKBCWGWEWRVCU-MAUKXSAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1C2=CN=CC=C2)C3=NC=NC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)C3=NC=NC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as pyridine, oxolane, pyrrolidine, and pyrimidine derivatives. These components are then subjected to a series of reactions, including nucleophilic substitution, cyclization, and amination, under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process is scaled up from laboratory conditions, with careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of alkylated pyridine and pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its interaction with specific receptors in the brain is of significant interest.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
- N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-6-pyrrolidin-1-ylpyrimidin-4-amine
- This compound
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
